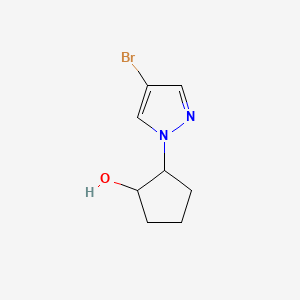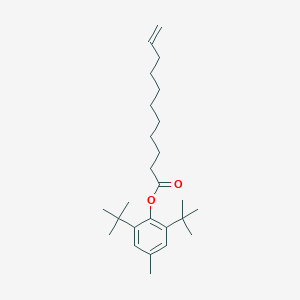
2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate is an organic compound that belongs to the class of phenolic esters. It is characterized by the presence of a phenolic group substituted with tert-butyl groups at positions 2 and 6, a methyl group at position 4, and an undec-10-enoate ester group. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate typically involves the esterification of 2,6-Di-tert-butyl-4-methylphenol with undec-10-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as halogens (e.g., chlorine, bromine) are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate has a wide range of scientific research applications, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Used as a stabilizer in various industrial products, including lubricants, fuels, and plastics.
Mechanism of Action
The antioxidant properties of 2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance. The tert-butyl groups provide steric hindrance, which enhances the stability of the compound and prevents its degradation.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butyl-4-hydroxyanisole:
3,5-Di-tert-butyl-4-hydroxytoluene: A related compound with similar antioxidant properties.
Uniqueness
2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate is unique due to the presence of the undec-10-enoate ester group, which imparts additional hydrophobicity and enhances its solubility in non-polar solvents. This makes it particularly useful in applications where solubility in organic media is required.
Properties
Molecular Formula |
C26H42O2 |
|---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
(2,6-ditert-butyl-4-methylphenyl) undec-10-enoate |
InChI |
InChI=1S/C26H42O2/c1-9-10-11-12-13-14-15-16-17-23(27)28-24-21(25(3,4)5)18-20(2)19-22(24)26(6,7)8/h9,18-19H,1,10-17H2,2-8H3 |
InChI Key |
MHJJWMZVAFQYHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)CCCCCCCCC=C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



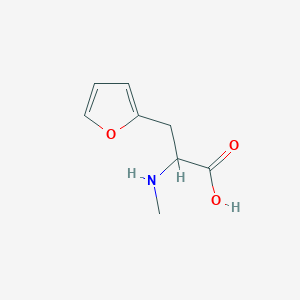
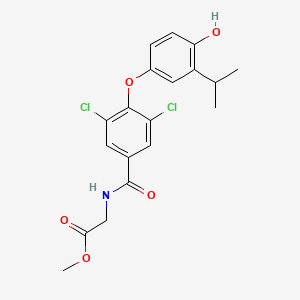
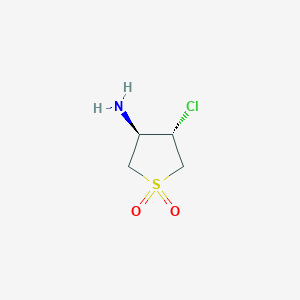
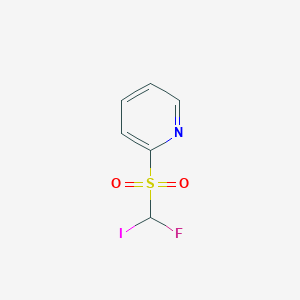
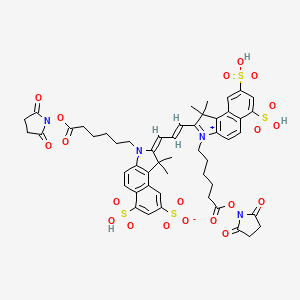
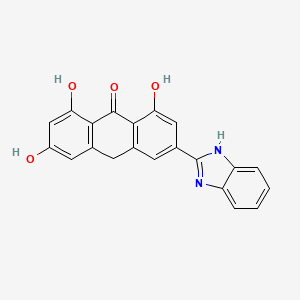
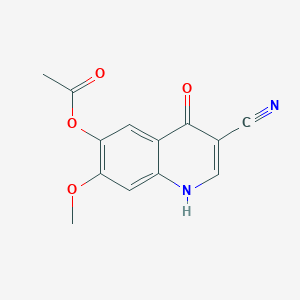
![4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one](/img/structure/B12949624.png)
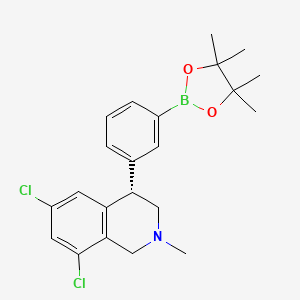
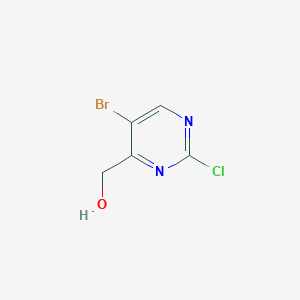
![1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12949633.png)
![Methanol, 1-[(3-ethenylphenyl)sulfonyl]-](/img/structure/B12949638.png)
